7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638719
InChI: InChI=1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,8,10H,3,5,7H2,1H3
SMILES:
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

CAS No.:

Cat. No.: VC17638719

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde -

Specification

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Standard InChI InChI=1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,8,10H,3,5,7H2,1H3
Standard InChI Key QHKBHNIONMQOLV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CCC(C2)C=O)C=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde consists of a bicyclic framework: a saturated six-membered cyclohexane ring fused to an unsaturated five-membered benzene ring. The carbaldehyde group (-CHO) at position 2 introduces polarity and reactivity, while the methyl substituent at position 7 modulates steric and electronic effects . Key structural descriptors include:

PropertyValue
IUPAC Name7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Molecular FormulaC12H14O\text{C}_{12}\text{H}_{14}\text{O}
Molecular Weight174.24 g/mol
SMILESCC1=CC2=C(CCC(C2)C=O)C=C1
InChIKeyQHKBHNIONMQOLV-UHFFFAOYSA-N

The compound’s three-dimensional conformation reveals a pseudo-chair configuration for the saturated ring, with the aldehyde group adopting an equatorial orientation to minimize steric clashes .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 9.59 ppm (singlet, -CHO), 2.67–2.22 ppm (multiplet, cyclohexane protons), and 1.75 ppm (multiplet, methylene groups) .

  • 13C^{13}\text{C} NMR: Peaks at δ 203.3 ppm (carbonyl carbon), 49.3 ppm (quaternary carbon adjacent to -CHO), and 27.6 ppm (methylene carbons) .

Infrared (IR) spectroscopy shows a strong absorption band at 1724 cm1^{-1}, characteristic of the aldehyde carbonyl stretch .

Synthesis and Manufacturing

Oxidation of α-Methyltetralins

A common method involves regioselective oxidation of α-methyltetralins using mild oxidizing agents like pyridinium chlorochromate (PCC). This two-step process proceeds via benzylic oxidation followed by dehydrative cyclization, yielding the target aldehyde in 65–75% efficiency :

α-MethyltetralinPCCCH2Cl2Intermediate AlcoholΔAcid7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde\text{α-Methyltetralin} \xrightarrow[\text{PCC}]{\text{CH}_2\text{Cl}_2} \text{Intermediate Alcohol} \xrightarrow[\Delta]{\text{Acid}} \text{7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde}

Friedel–Crafts Acylation

Alternative routes employ Friedel–Crafts alkylation of pre-functionalized naphthalene derivatives. For example, treatment of 7-methyltetralin with chloroacetaldehyde in the presence of AlCl3_3 facilitates electrophilic substitution at position 2, followed by hydrolysis to the aldehyde .

Advanced Methodologies

Recent advances leverage photochemical homologation and asymmetric catalysis. A 2018 study demonstrated the use of UV light to induce [2+2] cycloadditions between alkenes and aldehydes, enabling stereocontrolled access to polycyclic derivatives . Additionally, enantioselective decarboxylative protonation methods have been explored to generate chiral analogs, though yields remain moderate (40–55%) .

Chemical Reactivity and Functionalization

Aldehyde-Driven Transformations

The carbaldehyde group undergoes typical nucleophilic additions:

  • Oxidation: Forms the corresponding carboxylic acid (C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_2) using KMnO4_4 or Ag2 _2O.

  • Condensation Reactions: Reacts with amines (e.g., hydrazines) to yield Schiff bases, useful in coordination chemistry .

  • Grignard Additions: Generates secondary alcohols upon treatment with organomagnesium reagents .

Ring Functionalization

The saturated cyclohexane ring participates in hydrogenation and dehydrogenation. Catalytic hydrogenation (H2 _2, Pd/C) reduces the aromatic ring to decalin derivatives, while DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces dehydrogenation to naphthalene analogs .

Applications in Industrial and Medicinal Chemistry

Pharmaceutical Intermediates

The compound’s scaffold is a precursor to dopamine agonists and serotonin modulators. For instance, asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene (ADTN) — a Parkinson’s disease therapeutic — begins with 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde .

Agrochemicals

Derivatives exhibit herbicidal and fungicidal activity. Alkylation at the aldehyde position generates thiocarbamates, which disrupt fungal cell membrane synthesis .

Material Science

The compound’s rigid structure aids in designing liquid crystals and organic semiconductors. Incorporating electron-withdrawing groups (e.g., -NO2_2) enhances charge transport properties .

Biological Activity and Toxicity

Toxicity Profile

Acute oral toxicity (LD50_{50}) in rats is 2.68 g/kg, comparable to tetralin. Chronic exposure may induce methemoglobinemia and hepatic enzyme inhibition .

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
4-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehydeKetone group at position 1; higher reactivity in Michael additionsAnticancer agent synthesis
1,2,3,4-Tetrahydronaphthalene-1-carbaldehydeAldehyde at position 1; enhanced steric hindrancePolymer crosslinking
Adamantane-2-carbaldehydeRigid adamantane backbone; improved thermal stabilityPhotoresist materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator